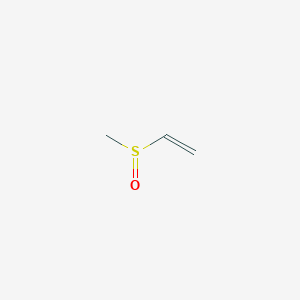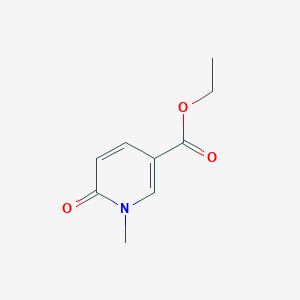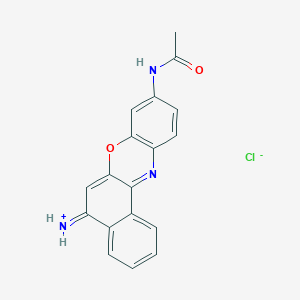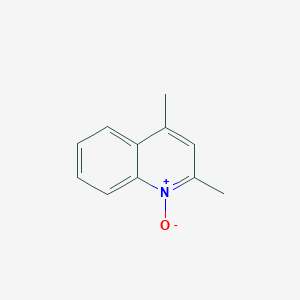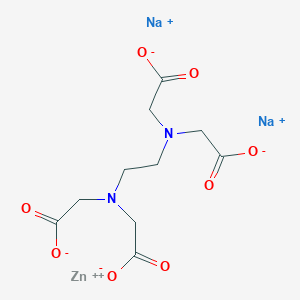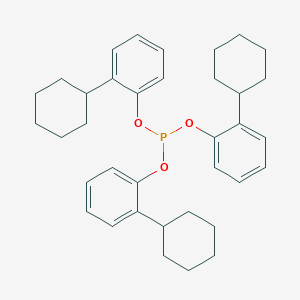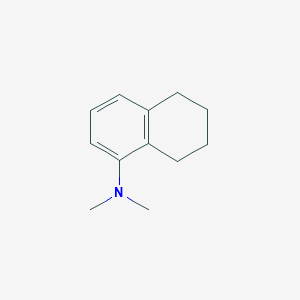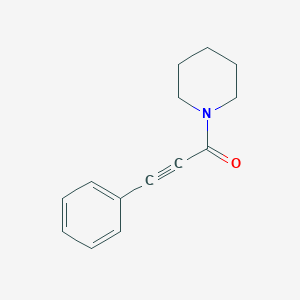
3-Phenyl-1-piperidino-2-propyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-piperidino-2-propyn-1-one, also known as PAPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. PAPP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies related to the biochemistry and physiology of living organisms.
Mechanism Of Action
The mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the breakdown of certain neurotransmitters in the brain. This inhibition can lead to changes in the levels of these neurotransmitters, which can in turn affect behavior and other physiological processes.
Biochemical And Physiological Effects
3-Phenyl-1-piperidino-2-propyn-1-one has been shown to have a variety of biochemical and physiological effects on living organisms. These effects include changes in behavior, metabolism, and physiology. 3-Phenyl-1-piperidino-2-propyn-1-one has been shown to alter the levels of certain neurotransmitters in the brain, which can affect mood, cognition, and other aspects of behavior. 3-Phenyl-1-piperidino-2-propyn-1-one has also been shown to affect the metabolism of certain compounds, which can have implications for drug interactions and other aspects of physiology.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Phenyl-1-piperidino-2-propyn-1-one in scientific research is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying the effects of specific compounds on living organisms. However, one limitation of using 3-Phenyl-1-piperidino-2-propyn-1-one is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving 3-Phenyl-1-piperidino-2-propyn-1-one.
Future Directions
There are many potential future directions for research related to 3-Phenyl-1-piperidino-2-propyn-1-one. One area of interest is the development of new compounds that are similar to 3-Phenyl-1-piperidino-2-propyn-1-one but have different or improved properties. Another area of interest is the exploration of the potential therapeutic applications of 3-Phenyl-1-piperidino-2-propyn-1-one and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one and its effects on living organisms.
Synthesis Methods
The synthesis of 3-Phenyl-1-piperidino-2-propyn-1-one involves the reaction of propargyl bromide with 3-phenylpiperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-Phenyl-1-piperidino-2-propyn-1-one, which can then be purified and used in further experiments.
Scientific Research Applications
3-Phenyl-1-piperidino-2-propyn-1-one has been used in a variety of scientific studies, including research related to the function of the central nervous system, the effects of drugs on the body, and the mechanisms of action of various compounds. 3-Phenyl-1-piperidino-2-propyn-1-one has been shown to have a variety of effects on living organisms, including changes in behavior, metabolism, and physiology.
properties
CAS RN |
14143-92-1 |
|---|---|
Product Name |
3-Phenyl-1-piperidino-2-propyn-1-one |
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-phenyl-1-piperidin-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2 |
InChI Key |
UZCUKRQNGYSLLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |
Other CAS RN |
14143-92-1 |
synonyms |
1-(Phenylpropioloyl)piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
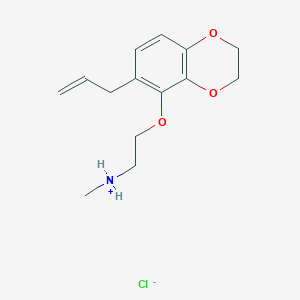

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
